1-methyl-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
1-methyl-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound with a unique structure that includes a benzodiazole ring, a methyl group, and a phenoxyethyl side chain
Preparation Methods
The synthesis of 1-methyl-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxyethyl Side Chain: This step involves the reaction of the benzodiazole intermediate with 4-methylphenoxyethyl halide under nucleophilic substitution conditions.
Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazole ring using methyl iodide or a similar methylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-methyl-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl side chain, where the methyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-methyl-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-methyl-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one can be compared with other similar compounds, such as:
1-methyl-3-[2-(4-chlorophenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one: This compound has a similar structure but with a chlorine atom instead of a methyl group, which can lead to different chemical and biological properties.
1-methyl-3-[2-(4-methoxyphenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one: The presence of a methoxy group instead of a methyl group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-[2-(4-methylphenoxy)ethyl]benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-9-14(10-8-13)21-12-11-19-16-6-4-3-5-15(16)18(2)17(19)20/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOJZNPALRFCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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